4-cyclopropyl-2,6-difluoroaniline
Description
Properties
CAS No. |
1208085-38-4 |
|---|---|
Molecular Formula |
C9H9F2N |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like DMSO and dimethylformamide (DMF) enhance nucleophilicity and stabilize transition states, whereas dichloromethane facilitates acetylation by solubilizing hydrophobic intermediates. Elevated temperatures (70–90°C) accelerate piperazine substitutions but risk decomposition, necessitating iterative cooling phases.
Catalytic and Stoichiometric Considerations
Anhydrous sodium carbonate serves a dual role as a base and desiccant, scavenging hydrogen chloride generated during substitutions. Triethylamine, though costlier, offers superior solubility in chlorinated solvents, minimizing emulsion formation during extractions. Stoichiometric excesses of cyclopropylamine (1.5–2.0 equivalents) ensure complete conversion, with residual amine removed via aqueous washes.
Analytical Characterization and Quality Control
Intermediate and final products are rigorously characterized using spectroscopic and chromatographic techniques. Infrared (IR) spectroscopy identifies key functional groups, such as the nitro group (1519 cm⁻¹) and carbonyl stretch (1672 cm⁻¹) . Microanalysis corroborates elemental composition, with deviations ≤0.3% indicating high purity. Gas chromatography (GC) monitors distillation fractions, ensuring the absence of low-boiling contaminants.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-2,6-difluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into cyclopropyl-2,6-difluorobenzene.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Cyclopropyl-2,6-difluorobenzene.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
4-Cyclopropyl-2,6-difluoroaniline serves as an important building block in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations that can lead to the development of new compounds with potential applications in pharmaceuticals and agrochemicals. The presence of fluorine enhances its reactivity and stability, making it a strategic intermediate in synthetic pathways.
The biological applications of this compound have been extensively studied, particularly its potential as an antibacterial and anticancer agent.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. Its ability to inhibit bacterial growth makes it a candidate for further development as an antibacterial drug. The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, which are crucial for effective biological activity.
Anticancer Research
Compounds with similar structures have shown promise in anticancer studies. The unique combination of the cyclopropyl group and difluorinated substituents may contribute to distinct pharmacological effects that warrant exploration in cancer treatment.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with various biological targets. Techniques such as molecular docking and in vitro assays are commonly used to evaluate how this compound interacts with enzymes or receptors involved in disease pathways. These studies are essential for understanding its mechanism of action and potential therapeutic applications.
Material Science Applications
In material sciences, this compound has been explored for its properties that may enhance the performance of polymers and other materials. The incorporation of fluorinated compounds can improve thermal stability and chemical resistance, making them suitable for advanced applications such as coatings and electronic materials.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antibacterial Efficacy : In vitro studies demonstrated significant inhibition of bacterial strains commonly associated with infections. The compound's structure was linked to enhanced interaction with bacterial cell membranes.
- Cancer Cell Line Studies : Investigations into its effects on various cancer cell lines showed promising results in reducing cell viability, suggesting potential as a chemotherapeutic agent.
- Material Properties : Research into polymer composites incorporating this compound indicated improved thermal stability compared to traditional materials.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-2,6-difluoroaniline involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can affect its binding affinity to enzymes and receptors. The cyclopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in biochemical pathways .
Comparison with Similar Compounds
Structural and Electronic Properties
The table below summarizes key differences between 4-substituted-2,6-difluoroaniline derivatives:
*Calculated based on molecular formula.
Key Observations :
- Electronic Effects: The cyclopropyl group’s conjugative electron donation contrasts with bromo and cyano groups, which withdraw electrons inductively. This difference impacts reactivity in cross-coupling reactions and electronic properties in materials science.
- Steric Effects: Cyclopropyl’s bulkiness may hinder reactions at the aromatic ring compared to smaller substituents like bromo or cyano.
Physicochemical Stability
- Thermal Stability : Fluorine atoms in all derivatives improve thermal stability. The bromo derivative’s higher molecular weight correlates with a defined melting point (67–68°C) , while cyclopropyl’s lower molecular weight may reduce crystallinity.
- Solubility: Fluorine and cyclopropyl groups likely increase hydrophobicity compared to non-fluorinated anilines.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-cyclopropyl-2,6-difluoroaniline with high purity?
- Methodological Answer : Synthesis typically involves introducing the cyclopropyl group via cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors like 4-bromo-2,6-difluoroaniline. Key parameters include:
- Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄) under inert atmosphere.
- Temperature : 80–100°C in polar aprotic solvents (e.g., DMF or THF).
- Analysis : HPLC or GC-MS to monitor reaction progress and purity (>95% yield achievable under optimized conditions) .
- Table 1 : Comparison of Reaction Conditions
| Precursor | Catalyst | Solvent | Temp. (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 4-Bromo-2,6-difluoroaniline | Pd(PPh₃)₄ | DMF | 90 | 90 | 98 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm cyclopropyl ring integration (e.g., δ ~0.5–1.5 ppm for cyclopropyl protons) and fluorine coupling patterns.
- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and 1500–1600 cm⁻¹ (C-F vibrations).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion [M+H]⁺ matching theoretical mass (±2 ppm).
- X-ray Crystallography (if crystalline): Resolves steric effects of the cyclopropyl group .
Q. How does solubility impact experimental design for this compound?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in DCM, THF, or DMSO. For biological assays, use DMSO stocks (<0.1% v/v to avoid cytotoxicity). Pre-saturate aqueous buffers with the compound to avoid precipitation during kinetic studies .
Advanced Research Questions
Q. What reaction mechanisms explain the stability of the cyclopropyl group under acidic/basic conditions?
- Methodological Answer : Cyclopropyl rings exhibit angle strain but resist ring-opening due to strong C-C bonds. Computational studies (DFT) show that electron-withdrawing fluorine substituents stabilize the ring by reducing electron density at the cyclopropyl carbons. Compare with halogenated analogs (e.g., 4-bromo derivatives) to assess substituent effects on ring integrity .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?
- Methodological Answer :
- Software : Use Gaussian or ORCA for DFT calculations.
- Parameters : Calculate Fukui indices to identify electrophilic sites (C-4 position is most reactive due to fluorine’s -I effect).
- Validation : Correlate with experimental kinetic data (e.g., reaction rates with amines or thiols) .
- Table 2 : Computed vs. Experimental Reactivity
| Position | Fukui Index (Electrophilicity) | Experimental Rate (k, M⁻¹s⁻¹) |
|---|---|---|
| C-4 | 0.45 | 2.1 × 10⁻³ |
| C-2 | 0.12 | <0.1 × 10⁻³ |
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions.
- Purity Control : Use preparative HPLC to isolate isomers (if present) and re-test activity.
- Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Meta-Analysis : Compare IC₅₀ values across studies using PubChem BioAssay data .
Q. How does the compound’s logP value influence its application in medicinal chemistry?
- Methodological Answer : The logP (~2.8, estimated via HPLC) balances membrane permeability and solubility. For CNS targeting, modify substituents (e.g., introduce polar groups) to adjust logP while retaining cyclopropyl-mediated metabolic stability. Compare with analogs like 4-(trifluoromethyl)aniline (logP ~3.5) .
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies using similar precursors?
- Methodological Answer : Variations arise from:
- Catalyst Loading : Suboptimal Pd concentrations (<5 mol%) reduce coupling efficiency.
- Oxygen Sensitivity : Inadequate inert atmosphere degrades palladium catalysts.
- Workup Protocols : Silica gel chromatography may retain polar byproducts, skewing yield calculations. Standardize protocols using Schlenk-line techniques and internal standards (e.g., deuterated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
